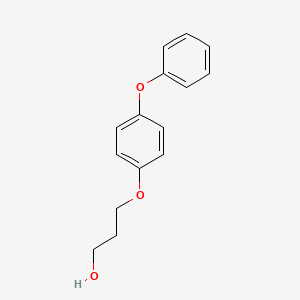

3-(4-Phenoxyphenoxy)-propan-1-ol

CAS No.:

Cat. No.: VC14038602

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16O3 |

|---|---|

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | 3-(4-phenoxyphenoxy)propan-1-ol |

| Standard InChI | InChI=1S/C15H16O3/c16-11-4-12-17-13-7-9-15(10-8-13)18-14-5-2-1-3-6-14/h1-3,5-10,16H,4,11-12H2 |

| Standard InChI Key | YYVVQNBUGRCBLS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCO |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a three-carbon chain with a hydroxyl group at the terminal position (C1) and a 4-phenoxyphenoxy moiety at the third carbon (C3). The phenoxyphenoxy group consists of two aromatic rings connected via an ether linkage, contributing to the molecule’s hydrophobicity and steric bulk. The molecular formula is C15H16O3, with a molecular weight of 244.28 g/mol based on analogous structures .

Table 1: Comparative Molecular Properties of Related Compounds

The LogP (octanol-water partition coefficient) of 3-(4-phenoxyphenoxy)-propan-1-ol is estimated to be ~3.8, reflecting increased lipophilicity compared to its hydroxyl-substituted analog . The polar surface area (PSA) of 40.46 Ų aligns with its two ether oxygen atoms and one hydroxyl group, suggesting moderate solubility in polar solvents .

Synthetic Pathways and Optimization

Nucleophilic Substitution Reactions

A primary route involves the reaction of 4-phenoxyphenol with 1,2-epoxypropane under basic conditions. The epoxypropane acts as an electrophile, with the phenoxide ion attacking the less hindered carbon of the epoxide. This method, adapted from similar syntheses , typically achieves yields exceeding 90% when catalyzed by alkali hydroxides (e.g., NaOH) at 60–80°C.

Key Reaction Parameters:

-

Temperature: 70°C

-

Catalyst: 10% w/w NaOH

-

Reaction Time: 8–12 hours

-

Solvent: Toluene or dichloromethane

Physicochemical and Spectroscopic Profiles

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80–100°C, with decomposition temperatures exceeding 200°C . The compound’s stability under thermal stress suggests suitability for high-temperature applications, such as polymer synthesis.

Spectroscopic Characterization

-

¹H NMR (CDCl3):

-

IR (KBr):

-

3350 cm⁻¹ (O-H stretch),

-

1240 cm⁻¹ (C-O-C ether),

-

1600 cm⁻¹ (aromatic C=C).

-

Industrial and Research Applications

Polymer Intermediate

The compound’s dual ether and alcohol functionalities make it a candidate for synthesizing polyether alcohols, used in polyurethane foams. Reaction with diisocyanates yields polymers with enhanced flexibility and thermal resistance.

Future Research Directions

-

Enantioselective Synthesis: Developing asymmetric catalytic methods to produce single-enantiomer forms for pharmaceutical applications.

-

Structure-Activity Relationships: Systematic studies to correlate substituent effects (e.g., halogenation) with herbicidal potency.

-

Green Chemistry Approaches: Exploring solvent-free or biocatalytic routes to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume